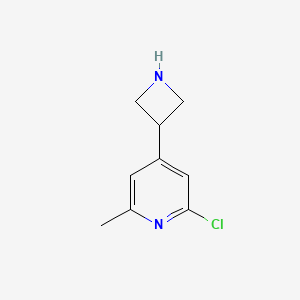
4-(Azetidin-3-yl)-2-chloro-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)-2-chloro-6-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an azetidine group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2-chloro-6-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and green synthetic routes. For example, the use of commercially available and low-cost starting materials, along with green oxidation reactions in microchannel reactors, can yield important quaternary heterocyclic intermediates .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-2-chloro-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Cycloaddition Reactions: The azetidine ring can be involved in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce complex heterocyclic structures.
Scientific Research Applications
4-(Azetidin-3-yl)-2-chloro-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-2-chloro-6-methylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the compound’s binding affinity and selectivity for its targets . The pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
Uniqueness
4-(Azetidin-3-yl)-2-chloro-6-methylpyridine is unique due to the presence of both the azetidine and pyridine rings, along with the chlorine and methyl substituents. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-2-chloro-6-methylpyridine |
InChI |
InChI=1S/C9H11ClN2/c1-6-2-7(3-9(10)12-6)8-4-11-5-8/h2-3,8,11H,4-5H2,1H3 |
InChI Key |
RWMHQFHKVJSPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















